molecular formula C6H7F3N2O B1445124 (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol CAS No. 1216001-04-5

(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol

Cat. No. B1445124
CAS RN: 1216001-04-5
M. Wt: 180.13 g/mol
InChI Key: UJYFXPDZQGCXPH-UHFFFAOYSA-N
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Description

“(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol” is an organic compound with the molecular formula C6H7F3N2O. It has a molecular weight of 180.13 . It is typically stored at room temperature and is available in either solid or liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3N2O/c7-6(8,9)4-11-5(3-12)1-2-10-11/h1-2,12H,3-4H2 . This indicates that the compound contains six carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom.


Physical And Chemical Properties Analysis

It is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group can significantly alter the physical and chemical properties of synthesized molecules, such as increasing lipophilicity or metabolic stability. This makes it valuable for creating novel organic compounds with potential applications in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, the introduction of a trifluoromethyl group into drug molecules often changes their pharmacokinetic properties. It can enhance the absorption, distribution, and metabolic stability of the drugs, potentially leading to new therapeutic agents with improved efficacy .

Pesticide Development

The unique properties of the trifluoromethyl group also make it useful in the development of pesticides. Compounds with this group can exhibit increased potency and longer duration of action, which is beneficial for controlling pests over extended periods .

Functional Materials

The compound’s ability to introduce fluorine atoms into materials can be exploited to develop functional materials with special properties, such as increased resistance to solvents, oils, and other chemicals .

Catalyst Design

In the field of catalysis, [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol can be used to design catalysts that facilitate specific reactions. The presence of the trifluoromethyl group can influence the reactivity and selectivity of the catalysts, enabling more efficient and selective chemical transformations .

Flame Retardants

The compound’s derivatives, such as Tris(2,2,2-trifluoroethyl) phosphate (TFP), have been studied for their potential use as flame retardants, particularly in improving the safety of lithium-ion batteries by reducing flammability of electrolytes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound include H315, H319, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing vapors and aerosols, avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-5(3-12)1-10-11/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFXPDZQGCXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216001-04-5
Record name [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol
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